Drofenine, (R)-

Description

Contextualization of (R)-Drofenine within Chemical Biology

Chemical biology is an interdisciplinary field that utilizes chemical tools and techniques to study and manipulate biological systems. scilifelab.se In this context, (R)-Drofenine serves as a prime example of a small molecule used to investigate complex cellular processes. Its synthesis, typically involving the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol, allows for the creation of a specific tool to probe biological functions. The field of chemical biology often focuses on the development of such molecules to understand and modulate the function of proteins and other biomolecules. frontiersin.orgnih.gov

Role of Enantiomeric Specificity in Biochemical Research

The concept of chirality, or the "handedness" of molecules, is fundamental in biochemistry and pharmacology. solubilityofthings.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. solubilityofthings.comchiralpedia.com

The case of Drofenine (B1670948) highlights this principle. While the racemic mixture contains both (R)- and (S)-enantiomers, research has shown that the biological activity can be stereospecific. For instance, studies have indicated that (R)-Drofenine has a higher affinity for certain biological targets compared to its (S)-isomer. This enantiomeric specificity is crucial for designing targeted molecular probes and understanding the precise interactions between a molecule and its biological target. The different spatial arrangements of the enantiomers can lead to variations in binding affinity and efficacy. taylorandfrancis.com

The absolute configuration of the stereocenter in (R)-Drofenine has been confirmed through single-crystal X-ray diffraction studies. This technique provides detailed information about the three-dimensional structure of the molecule, which is essential for understanding its interaction with biological macromolecules.

Table 1: Crystallographic and Thermodynamic Properties of Drofenine Forms

| Property | (R)-Enantiomer | Racemate |

| Space Group | P2₁2₁2₁ | P2₁/c |

| Melting Point (°C) | 148–150 | 132–134 |

| Solubility (mg/mL, H₂O) | 0.12 ± 0.03 | 0.29 ± 0.05 |

| Enthalpy of Fusion (kJ/mol) | 38.7 ± 0.4 | 34.2 ± 0.3 |

This table illustrates the distinct physicochemical properties of the pure (R)-enantiomer versus the racemic mixture, highlighting the impact of stereochemistry on physical characteristics. Data sourced from .

Significance of (R)-Drofenine as a Molecular Probe

A molecular probe is a small molecule used to study biological systems, such as proteins or nucleic acids. nih.gov (R)-Drofenine has emerged as a valuable molecular probe, particularly in the study of Transient Receptor Potential (TRP) channels. Specifically, research has identified Drofenine as an agonist of the human TRPV3 channel, exhibiting greater selectivity for TRPV3 over other TRP channels like TRPA1, V1, V2, V4, or M8. nih.govresearchgate.net

This selectivity makes (R)-Drofenine a useful tool for elucidating the specific functions of TRPV3 in complex biological systems. nih.govresearchgate.net For example, it has been used to investigate the role of TRPV3 in human keratinocytes. nih.gov The ability of Drofenine to activate TRPV3 is linked to its interaction with the H426 residue, which is also a known binding site for the less specific TRPV3 agonist, 2-APB. nih.govresearchgate.net

Furthermore, research has shown that (R)-Drofenine is a competitive inhibitor of butyrylcholinesterase (BChE). The stereospecificity of this interaction is significant, with the (R)-enantiomer displaying a notably higher affinity for BChE than the (S)-isomer. This makes (R)-Drofenine a useful tool for studying the structure and function of BChE.

Table 2: Pharmacological Targets of (R)-Drofenine

| Target | Activity | Experimental Assay |

| Butyrylcholinesterase (BChE) | Competitive Inhibitor | Ellman's assay |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist | Patch-clamp electrophysiology, Calcium flux assays |

| TALK potassium channels | Inhibitor (at high concentrations) | Patch-clamp electrophysiology |

This table summarizes the known pharmacological targets of (R)-Drofenine and the experimental methods used to characterize its activity. Data sourced from and nih.gov.

Structure

3D Structure

Properties

CAS No. |

248939-84-6 |

|---|---|

Molecular Formula |

C20H31NO2 |

Molecular Weight |

317.5 g/mol |

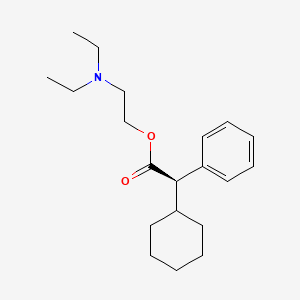

IUPAC Name |

2-(diethylamino)ethyl (2R)-2-cyclohexyl-2-phenylacetate |

InChI |

InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m0/s1 |

InChI Key |

AGJBLWCLQCKRJP-IBGZPJMESA-N |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H](C1CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of R Drofenine

Asymmetric Synthesis Approaches for Chiral Analogs

The direct asymmetric synthesis of (R)-Drofenine's core, the 2-cyclohexyl-2-phenylacetic acid moiety, presents a significant challenge. Researchers have explored various strategies to control the stereochemistry during the formation of the chiral center.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis aims to create the desired enantiomer selectively with the use of a chiral catalyst. While direct catalytic asymmetric synthesis of (R)-Drofenine is not extensively documented, methods for analogous compounds provide insight into potential pathways. For instance, the catalytic asymmetric addition of a cyclohexyl nucleophile to a phenylglyoxylate (B1224774) derivative is a plausible route.

Research into the synthesis of chiral allylic esters has demonstrated the use of palladium(II) catalysts for enantioselective substitution reactions. nih.govscispace.com These methods, while not directly applied to Drofenine (B1670948), showcase the potential of transition metal catalysis in creating chiral centers with high enantiomeric excess (ee). A hypothetical approach for (R)-Drofenine's precursor could involve the asymmetric hydrogenation of a prochiral olefin or the enantioselective alkylation of a phenylacetate (B1230308) derivative. The development of novel organocatalysts, such as those based on cinchona alkaloids or prolinamides, could also offer a metal-free alternative for the asymmetric construction of the tetrasubstituted carbon center in the future. researchgate.net

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. sfu.ca For the synthesis of chiral acids like 2-cyclohexyl-2-phenylacetic acid, a chiral alcohol can be esterified with an achiral acid precursor. The resulting diastereomeric ester can then undergo a diastereoselective reaction, such as alkylation, where the chiral auxiliary shields one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched acid.

A notable example in the synthesis of a related compound, (R)-cyclohexylphenylglycolic acid ((R)-CHPGA), involves the use of chiral auxiliaries in Grignard additions to glyoxylic acid esters. google.com While specific applications to (R)-Drofenine's precursor are not detailed in readily available literature, the principle remains a viable and powerful strategy. The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key stereochemistry-defining step.

| Chiral Auxiliary Type | General Principle | Potential Application for (R)-Drofenine Precursor |

| Evans Oxazolidinones | Formation of a chiral N-acyloxazolidinone followed by diastereoselective enolate alkylation. | Alkylation of a phenylacetyl-oxazolidinone with a cyclohexyl halide. |

| (R)-(-)-2,2-Diphenylcyclopentanol (DCP) | Use as a chiral auxiliary on a vinyl ether for cycloaddition reactions. msu.edu | Could be adapted for asymmetric additions to a ketene (B1206846) derivative. |

| Pseudoephedrine Amides | Diastereoselective alkylation of an amide derived from pseudoephedrine. | Alkylation of a pseudoephedrine amide of phenylacetic acid with a cyclohexyl halide. |

Chiral Resolution Techniques for (R)-Drofenine

Chiral resolution is a common and effective method for separating enantiomers from a racemic mixture. This approach is particularly useful when an efficient asymmetric synthesis is not available. The synthesis of racemic Drofenine is typically achieved through the esterification of racemic 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic carboxylic acid precursor, 2-cyclohexyl-2-phenylacetic acid, with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

For the resolution of analogous compounds like 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, chiral amines such as (1R,2S)-(-)-ephedrine and (1S,2R)-norephedrine have been successfully employed as resolving agents. The less soluble diastereomeric salt crystallizes out of the solution, and after separation, the desired enantiomer of the acid can be liberated by treatment with an achiral acid. The choice of solvent and crystallization conditions is crucial for achieving high resolution efficiency.

| Chiral Resolving Agent | Principle of Separation | Reported Application for Analogous Compounds |

| (1R,2S)-(-)-Ephedrine | Formation of diastereomeric salts with differing solubilities. | Separation of enantiomers of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. |

| (1S,2R)-Norephedrine | Formation of a crystalline complex with the (S)-acid. | Resolution of racemic 2-cyclopentyl-2-hydroxy-2-phenylacetic acid. |

| (S)-Phenylethylamine | Formation of two stoichiometric salts with different molar ratios. nih.gov | Resolution of trans-1,2-cyclohexanedicarboxylic acid. nih.gov |

Chromatographic Resolution Methods

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sygnaturediscovery.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.

For the separation of Drofenine enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral column is a suitable method. ct-k.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best separation. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another increasingly popular technique that can offer faster separations and reduced solvent consumption.

Enantiomeric Purity Determination in Research Syntheses

The determination of enantiomeric purity is a critical step in the synthesis of (R)-Drofenine to ensure the final product meets the required stereochemical quality. Several analytical techniques are employed for this purpose.

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess (ee) of a chiral compound. nih.gov By integrating the peak areas of the two enantiomers, the ratio of (R)-Drofenine to (S)-Drofenine can be precisely calculated.

Another method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. The chiral solvating agent forms transient diastereomeric complexes with the enantiomers of Drofenine, which can lead to distinguishable chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Polarimetry, which measures the rotation of plane-polarized light by a chiral compound, can provide a qualitative and sometimes quantitative measure of enantiomeric purity. However, its accuracy can be affected by the presence of impurities.

Finally, the absolute configuration of (R)-Drofenine has been unequivocally confirmed through single-crystal X-ray diffraction (SCXRD) studies. This technique provides a three-dimensional map of the molecule's structure, allowing for the unambiguous assignment of the (R) or (S) configuration at the stereocenter.

| Analytical Method | Principle | Application to (R)-Drofenine |

| Chiral HPLC | Differential interaction with a chiral stationary phase. sygnaturediscovery.comnih.gov | Quantitative determination of enantiomeric excess. ct-k.com |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR signals. | Quantification of enantiomeric ratio. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Qualitative confirmation of the presence of a single enantiomer. |

| Single-Crystal X-Ray Diffraction | Diffraction of X-rays by a single crystal to determine the 3D structure. | Unambiguous determination of the absolute (R)-configuration. |

Molecular and Biochemical Mechanisms of R Drofenine Action

Ion Channel Modulation by (R)-Drofenine

(R)-Drofenine has been identified as a modulator of specific ion channels, which plays a crucial role in its pharmacological profile. Its actions on Transient Receptor Potential Vanilloid 3 (TRPV3) and voltage-gated potassium channel Kv2.1 are of particular interest.

Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism

(R)-Drofenine functions as a selective agonist of the TRPV3 channel, a non-selective cation channel predominantly expressed in keratinocytes and neurons. mdpi.comencyclopedia.pubmdpi.com Its agonistic activity is comparable in potency to other known TRPV3 agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol (B1668589) in certain experimental models. mdpi.comnih.gov

The activation of the TRPV3 channel by (R)-Drofenine involves key binding interactions with specific amino acid residues. Research has pinpointed the histidine residue at position 426 (H426) as a critical component of the binding site. nih.govresearchgate.net This interaction is analogous to that of 2-APB, suggesting a shared or overlapping binding pocket. mdpi.comencyclopedia.pubnih.gov Mutation of this H426 residue to asparagine (H426N) has been shown to block the calcium flux induced by lower concentrations of drofenine (B1670948), underscoring its importance in the activation mechanism. nih.govresearchgate.net

However, at higher concentrations of drofenine, the H426N mutation does not completely abolish TRPV3 activation, indicating that the binding of drofenine to TRPV3 may be more complex or involve other interaction sites. nih.gov Another residue, arginine at position 696 (R696), which is also implicated in 2-APB binding, appears to have a weaker interaction with drofenine. This is evidenced by reduced activity in TRPV3 mutants where R696 is altered (TRPV3-R696K), suggesting that while the binding sites for drofenine and 2-APB overlap, they are not identical. mdpi.com

Table 1: (R)-Drofenine Interaction with TRPV3 Binding Site Residues

| Residue | Role in (R)-Drofenine Binding | Experimental Evidence |

| H426 | Critical for activation at lower concentrations. | Mutation to H426N blocks drofenine-induced calcium flux. nih.govresearchgate.net |

| R696 | Weaker interaction compared to 2-APB. | Reduced activity observed in TRPV3-R696K mutants. |

A significant characteristic of (R)-Drofenine is its high selectivity for TRPV3 over other members of the Transient Receptor Potential (TRP) channel family. nih.govcellphysiolbiochem.com Studies have demonstrated that (R)-Drofenine does not activate other TRP subtypes, including TRPA1, TRPM8, TRPV1, TRPV2, and TRPV4, at concentrations where it potently activates TRPV3. mdpi.comencyclopedia.pubnih.govnih.gov This selectivity is a notable advantage over other TRPV3 agonists like 2-APB and carvacrol, which often exhibit off-target effects on other TRP channels. nih.gov

Table 2: Selectivity Profile of (R)-Drofenine

| TRP Subtype | (R)-Drofenine Activity |

| TRPA1 | No activation observed. mdpi.comencyclopedia.pubnih.govnih.gov |

| TRPM8 | No activation observed. mdpi.comencyclopedia.pubnih.govnih.gov |

| TRPV1 | No activation observed. mdpi.comencyclopedia.pubnih.govnih.gov |

| TRPV2 | No activation observed. mdpi.comencyclopedia.pubnih.govnih.gov |

| TRPV4 | No activation observed. mdpi.comencyclopedia.pubnih.govnih.gov |

Characterization of Binding Interactions within TRPV3 (e.g., H426, R696)

Voltage-Gated Potassium Channel Kv2.1 Inhibition by (R)-Drofenine

Research has shown that drofenine treatment can lead to a suppression of both Kv2.1 protein and mRNA expression levels in dorsal root ganglion (DRG) tissue of diabetic mouse models. researchgate.netnih.gov This suggests that drofenine's inhibitory effect is not solely due to direct channel blockade but also involves the regulation of gene expression. In studies related to Alzheimer's disease models, the mRNA levels of KCNB1 (the gene encoding Kv2.1) were found to be increased, and drofenine was used as a probe to investigate the role of Kv2.1 in the disease pathology. nih.gov Further research indicates that drofenine can suppress o-Aβ-induced microglial NLRP3 inflammasome activation by inhibiting the Kv2.1/JNK/NF-κB pathway. nih.gov

Enzyme and Receptor Binding Investigations

While the primary focus of research on (R)-Drofenine has been on its ion channel modulation, some investigations have explored its binding to other molecular targets. For instance, studies have indicated that (R)-Drofenine can act as a competitive inhibitor of butyrylcholinesterase (BChE). However, the concentrations at which this inhibition occurs are in the micromolar range, whereas its effects on ion channels are observed at both micromolar and millimolar levels, suggesting a concentration-dependent target engagement. Further detailed investigations into a broader range of enzymes and receptors are needed to fully elucidate the complete binding profile of (R)-Drofenine.

Butyrylcholinesterase (BChE) Inhibition Studies

(R)-Drofenine has been identified as a potent inhibitor of human serum butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of various esters, including the neurotransmitter acetylcholine. wikipedia.orggoogleapis.com Kinetic analyses have demonstrated that drofenine acts as a competitive inhibitor of BChE. wikipedia.org

In a notable study, the inhibitory constant (Ki) for drofenine was determined to be 0.003 ± 0.000 mM, which is equivalent to 3 µM. wikipedia.orgredheracles.net This indicates a strong binding affinity to the enzyme. Further investigations into the stereospecificity of this interaction have revealed that the (R)-enantiomer of drofenine exhibits a 10-fold higher affinity for BChE compared to its (S)-isomer, highlighting the importance of the compound's three-dimensional structure in its enzymatic inhibition.

| Compound | Enzyme | Type of Inhibition | Ki Value (mM) | Ki Value (µM) |

| (R)-Drofenine | Butyrylcholinesterase (BChE) | Competitive | 0.003 ± 0.000 | 3 |

This interactive table summarizes the inhibition data for (R)-Drofenine on Butyrylcholinesterase.

Dopamine (B1211576) Receptor Ligand Binding Affinities (e.g., D2-like, D3, D4.4 Receptors)

A comprehensive search of scientific literature was conducted to ascertain the binding affinities of (R)-Drofenine for dopamine receptors, specifically the D2-like, D3, and D4.4 subtypes. These receptors are crucial targets for numerous neurologically active drugs. news-medical.netmdpi.commdpi.com Despite a thorough review of available research, no published studies providing direct binding data, such as Ki or IC50 values, for (R)-Drofenine at these specific dopamine receptors were identified. The existing literature on drofenine primarily focuses on its anticholinergic and antispasmodic properties, with a more recent focus on its effects on ion channels like TRPV3. nih.govdrugbank.commdpi.com While the general pharmacology of dopamine receptor ligands is extensively studied, specific experimental data on the interaction between (R)-Drofenine and D2-like, D3, or D4.4 receptors is not available in the public domain.

Cellular and Subcellular Functional Studies of R Drofenine

Modulation of Intracellular Calcium Dynamics

(R)-Drofenine has been shown to influence the movement of calcium ions within cells, a critical aspect of cellular signaling.

Calcium Flux Measurements in Overexpressing Cell Lines (e.g., HEK-293 cells)

In laboratory settings, Human Embryonic Kidney 293 (HEK-293) cells are often engineered to produce high levels of specific proteins, such as ion channels, to study their function. When these cells are modified to overexpress the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, the application of drofenine (B1670948) leads to a selective increase in the flow of calcium ions into the cells. nih.govresearchgate.net This effect is specific to TRPV3, as drofenine did not cause calcium flux in HEK-293 cells overexpressing other related channels like TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4, even at concentrations up to 1000 μmol/L. nih.govresearchgate.net

The response to drofenine in these TRPV3-overexpressing cells is dose-dependent, meaning that higher concentrations of drofenine result in a greater influx of calcium. nih.gov A noticeable change in TRPV3 activity can be detected at concentrations as low as approximately 30 μmol/L. nih.gov However, at very high concentrations (greater than 500 μmol/L), some calcium flux may occur independently of TRPV3. nih.gov The potency of drofenine in activating TRPV3 in these cells is comparable to other known TRPV3 agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol (B1668589). researchgate.netresearchgate.net

Studies have also indicated that the mechanism of TRPV3 activation by drofenine involves a specific amino acid residue, H426, which is also crucial for the channel's activation by 2-APB. nih.govresearchgate.net

Table 1: (R)-Drofenine Effect on Calcium Flux in Overexpressing HEK-293 Cell Lines

| Cell Line | Target Channel | (R)-Drofenine Concentration | Observed Effect on Calcium Flux | Reference |

|---|---|---|---|---|

| HEK-293 | TRPV3 | Up to 1000 µmol/L | Selective increase | nih.govresearchgate.net |

| HEK-293 | TRPA1, M8, V1, V2, V4 | Up to 1000 µmol/L | No activation observed | nih.govresearchgate.net |

| HEK-293 | TRPV3 | ~30 µmol/L | Detectable change in activity | nih.gov |

| HEK-293 | TRPV3 | >500 µmol/L | Evidence of TRPV3-independent flux | nih.gov |

Calcium Mobilization in Native Cell Systems (e.g., HaCaT cells)

In contrast to engineered cell lines, native cell systems like the immortalized human keratinocyte cell line, HaCaT, naturally express high levels of TRPV3. nih.gov In these cells, drofenine also induces a significant influx of calcium. nih.gov Notably, drofenine demonstrates greater potency in HaCaT cells compared to other TRPV3 agonists like 2-APB and carvacrol. nih.gov

The half-maximal effective concentration (EC50) for drofenine in HaCaT cells was determined to be 605 μmol/L, whereas the EC50 for both carvacrol and 2-APB was over 1000 μmol/L. nih.gov This indicates that a lower concentration of drofenine is needed to achieve half of the maximum calcium influx compared to the other agonists. The specificity of this action on TRPV3 in HaCaT cells was confirmed by using icilin, a known TRPV3 antagonist, which effectively inhibited the calcium flux induced by drofenine. nih.govresearchgate.net

Electrophysiological Characterization of Ion Currents

Electrophysiology techniques, such as patch-clamp recordings, allow for the direct measurement of ion currents across the cell membrane, providing detailed insights into how compounds like (R)-drofenine affect ion channel function.

Whole-Cell Patch Clamp Recordings in Channel-Overexpressing Cells (e.g., HEK-293-TRPV3, CHO-Kv2.1 cells)

Whole-cell patch-clamp recordings in HEK-293 cells overexpressing TRPV3 have demonstrated that drofenine induces inward electrical currents. nih.govresearchgate.net The magnitude of this inward current increases as the concentration of drofenine is raised from 250 μmol/L to 1 mmol/L, confirming a dose-dependent effect on the channel's activity. nih.govresearchgate.net

Furthermore, studies using Chinese Hamster Ovary (CHO) cells engineered to stably express the Kv2.1 potassium channel have revealed that drofenine acts as an inhibitor of this channel. researchgate.netnih.gov Patch-clamp assays determined the half-maximal inhibitory concentration (IC50) of drofenine on the Kv2.1 channel to be 9.53 μM. nih.gov This inhibitory effect was also observed to be dose-dependent at concentrations of 1, 3, and 10 μM. nih.gov

Table 2: Electrophysiological Effects of (R)-Drofenine on Ion Channels

| Cell Line | Target Channel | (R)-Drofenine Concentration | Electrophysiological Effect | IC50/EC50 | Reference |

|---|---|---|---|---|---|

| HEK-293 | TRPV3 | 250 µmol/L - 1 mmol/L | Increased inward current | Not specified | nih.govresearchgate.net |

| CHO | Kv2.1 | 1, 3, 10 µM | Inhibition of channel | 9.53 µM | nih.gov |

Elucidation of Signal Transduction Pathway Modulation

(R)-Drofenine can also influence intracellular signaling pathways, which are complex networks that transmit signals from the cell surface to the nucleus, ultimately affecting gene expression and cellular function.

Regulation of IκBα/NF-κB Signaling

Research has shown that drofenine can suppress inflammation by repressing the IκBα/NF-κB signaling pathway. researchgate.netnih.gov The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors plays a key role in regulating the immune response to infection and inflammation. In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. When the pathway is activated, IκBα is degraded, allowing NF-κB to move into the nucleus and turn on the expression of pro-inflammatory genes. nih.govscienceopen.com

Studies have indicated that drofenine's inhibitory effect on the Kv2.1 channel is linked to the suppression of this inflammatory pathway. researchgate.net By repressing IκBα/NF-κB signaling, drofenine can reduce inflammation. researchgate.netnih.gov This modulation of a critical inflammatory pathway highlights a significant aspect of drofenine's cellular activity beyond its direct effects on ion channels.

Impact on Bcl-2 Family Proteins and Caspase-3

(R)-Drofenine has been shown to modulate the intrinsic pathway of apoptosis by influencing key regulatory proteins. researchgate.netnih.gov The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are central regulators of mitochondrial outer membrane permeabilization, a critical step in the commitment to apoptosis. researchgate.netnih.govmdpi.com The balance between these opposing factions within the Bcl-2 family largely determines cell fate. nih.gov

Research indicates that (R)-Drofenine treatment can alter this balance in favor of cell survival by upregulating the expression of the anti-apoptotic protein Bcl-2 while simultaneously downregulating the expression of the pro-apoptotic protein Bax. researchgate.netnih.gov This shift in the Bcl-2/Bax ratio helps to stabilize the mitochondrial membrane and prevent the release of apoptogenic factors. researchgate.net

Downstream of the Bcl-2 family, the execution of apoptosis is carried out by a cascade of proteases known as caspases. mdpi.comnih.gov Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net Studies demonstrate that (R)-Drofenine treatment leads to a significant reduction in the levels of cleaved Caspase-3, the activated form of the enzyme. researchgate.netnih.gov This inhibition of Caspase-3 activation suggests that (R)-Drofenine interferes with the final execution phase of the apoptotic program. researchgate.net

The regulation of both the Bcl-2 family and Caspase-3 is linked to the inhibitory effect of (R)-Drofenine on the Kv2.1 channel, indicating a comprehensive mechanism that suppresses apoptotic signaling from initiation to execution. researchgate.netnih.gov

Table 1: Effect of (R)-Drofenine on Apoptotic Protein Expression

| Protein | Function | Observed Effect of (R)-Drofenine | Source |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Upregulation of expression | researchgate.net, nih.gov |

| Bax | Pro-apoptotic | Downregulation of expression | researchgate.net, nih.gov |

| Cleaved Caspase-3 | Executioner Caspase (active form) | Downregulation of expression | researchgate.net, nih.gov |

Involvement of Kv2.1/CaMKKβ/AMPK/PGC-1α Pathway

The molecular actions of (R)-Drofenine have been connected to a specific signaling cascade that begins with its inhibition of the voltage-gated potassium channel, Kv2.1. researchgate.netnih.gov Research has identified that (R)-Drofenine functions as a Kv2.1 inhibitor, and this action is the initiating event for a series of downstream cellular effects, including the modulation of mitochondrial function. researchgate.net

Inhibition of Kv2.1 by (R)-Drofenine has been shown to trigger the activation of the Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ)/AMP-activated protein kinase (AMPK) signaling axis. researchgate.netnih.gov AMPK is a crucial cellular energy sensor; its activation (via phosphorylation) orchestrates a switch towards metabolic processes that generate ATP. mdpi.com

Upon activation by CaMKKβ, AMPK phosphorylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). researchgate.netnih.govfrontiersin.org PGC-1α is a master transcriptional coactivator that plays a pivotal role in regulating mitochondrial biogenesis—the process of generating new mitochondria. qualialife.commedicinacomplementar.com.br Studies confirm that treatment with (R)-Drofenine leads to an increase in the expression of both phosphorylated AMPK (p-AMPK) and PGC-1α, substantiating the involvement of this pathway. researchgate.net

Therefore, (R)-Drofenine engages a specific pathway where the inhibition of an ion channel (Kv2.1) is transduced into a metabolic and mitochondrial regulatory signal through the CaMKKβ/AMPK/PGC-1α axis. researchgate.netnih.gov

Table 2: Modulation of the Kv2.1/CaMKKβ/AMPK/PGC-1α Signaling Pathway by (R)-Drofenine

| Pathway Component | Role | Observed Effect of (R)-Drofenine | Source |

|---|---|---|---|

| Kv2.1 | Voltage-gated potassium channel | Inhibition of channel and/or expression | researchgate.net, nih.gov |

| p-AMPK | Activated energy sensor | Upregulation of expression | researchgate.net, nih.gov |

| PGC-1α | Transcriptional coactivator | Upregulation of expression | researchgate.net, nih.gov |

Assessment of Mitochondrial Function Modulation

The activation of the PGC-1α pathway by (R)-Drofenine culminates in the enhancement of mitochondrial function and the amelioration of mitochondrial dysfunction. researchgate.netnih.gov PGC-1α drives the expression of genes necessary for mitochondrial biogenesis and respiratory function, leading to tangible improvements in the cell's energy-producing capacity. qualialife.comnih.gov

Functional assessments have demonstrated that (R)-Drofenine treatment can reverse deficits in mitochondrial respiration. researchgate.netnih.gov Key parameters of mitochondrial function, as measured by oxygen consumption rate (OCR), are significantly improved. researchgate.netnih.gov This includes the enhancement of basal respiration, maximal respiration, and spare respiratory capacity. nih.gov An increase in these metrics indicates a greater and more robust ability of the mitochondria to produce energy in response to cellular demands. nih.gov

Furthermore, the improvement in the mitochondrial respiratory chain's efficiency translates directly to increased ATP production. nih.gov Studies have confirmed that cells treated with (R)-Drofenine show a significant recovery in ATP levels, which is a direct consequence of the ameliorated mitochondrial dysfunction. researchgate.netnih.gov This restoration of cellular energy supply is a critical outcome of the compound's effect on the Kv2.1/CaMKKβ/AMPK/PGC-1α pathway. researchgate.net

Table 3: (R)-Drofenine's Impact on Mitochondrial Function Parameters

| Parameter | Description | Observed Effect of (R)-Drofenine | Source |

|---|---|---|---|

| Oxygen Consumption Rate (OCR) | A measure of mitochondrial respiration. | Increased levels. | nih.gov |

| Basal Respiration | Baseline oxygen consumption by the cell. | Increased levels. | nih.gov |

| Maximal Respiration | The highest rate of respiration the cell can achieve. | Increased levels. | nih.gov |

| Spare Capacity | The cell's ability to respond to increased energy demand. | Increased levels. | nih.gov |

| ATP Production | Synthesis of adenosine (B11128) triphosphate, the cell's energy currency. | Increased levels. | nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry Research for R Drofenine Analogs

Design Principles for (R)-Drofenine Derivatives

The design of (R)-Drofenine derivatives is rooted in established medicinal chemistry principles, including the modification of key structural moieties to probe and optimize interactions with biological targets. The structure of (R)-Drofenine, characterized by an α-cyclohexylbenzeneacetic acid esterified with 2-(diethylamino)ethanol, presents several opportunities for chemical alteration.

Key design principles for creating (R)-Drofenine analogs include:

Modification of the Core Scaffold : Systematic changes to the cyclohexylbenzene (B7769038) and diethylamino groups are primary strategies. Altering the size, shape, and electronic properties of these groups can influence how the molecule fits into and interacts with its target receptor's binding site.

Bioisosteric Replacement : Functional groups within the (R)-Drofenine structure can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This technique is used to investigate the importance of a specific group for biological activity and can lead to improvements in potency, selectivity, or metabolic stability. nih.gov

Increasing Three-Dimensionality : A prominent strategy in modern drug design is to move away from flat, aromatic structures towards more complex, saturated molecules with a higher fraction of sp³ hybridized carbon atoms. acs.orgnih.gov This increased three-dimensionality can lead to enhanced target selectivity and improved physicochemical properties. acs.orgnih.gov The synthesis of Drofenine (B1670948) from its aromatic precursor, Adiphenine, is an example of this principle in action. acs.org

Stereochemical Control : The "R" designation in (R)-Drofenine indicates a specific three-dimensional arrangement of atoms. The synthesis and evaluation of different stereoisomers are crucial, as biological targets are chiral and often exhibit stereospecific binding, where one isomer is significantly more active than others. beilstein-journals.org

These design strategies are often guided by computational modeling and molecular docking studies, which can predict how newly designed analogs might bind to target receptors like TRPV3 or butyrylcholinesterase before they are synthesized. nih.gov

Synthetic Strategies for Analogue Libraries

The creation of libraries of (R)-Drofenine analogs for structure-activity relationship (SAR) studies requires versatile and efficient synthetic methods. These strategies are designed to produce a diverse set of related compounds by systematically varying specific parts of the molecular structure.

The synthesis of (R)-Drofenine itself typically involves the esterification of α-cyclohexylbenzeneacetic acid with 2-(diethylamino)ethanol, which is then followed by the critical step of resolving the resulting racemic mixture to isolate the desired (R)-enantiomer, often using techniques like chiral chromatography.

Key synthetic strategies for generating analogue libraries include:

Late-Stage Saturation (LSS) : This is a powerful technique for creating saturated analogs from readily available aromatic precursors. acs.orgnih.gov For instance, Drofenine can be synthesized via the reduction of Adiphenine. acs.org This approach allows for the rapid diversification of molecular scaffolds, transforming flat aromatic compounds into more three-dimensional saturated structures. acs.orgnih.gov This method is particularly valuable for generating analogs with modified core structures.

Combinatorial Chemistry : This approach allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov By combining a set of starting materials (e.g., various carboxylic acids and amino alcohols) in all possible combinations, a library of diverse esters can be generated for screening.

Parallel Synthesis : This involves conducting multiple, separate reactions simultaneously to produce a collection of individual compounds. This is a more controlled approach than combinatorial synthesis and is often used to create focused libraries where specific structural variations are explored.

These synthetic approaches enable the systematic exploration of the chemical space around the (R)-Drofenine scaffold, providing the necessary compounds for detailed biological evaluation. researchgate.net

Correlation of Structural Modifications with Receptor Selectivity and Potency

The ultimate goal of designing and synthesizing (R)-Drofenine analogs is to establish a clear correlation between structural changes and their effects on biological activity. Structure-activity relationship (SAR) studies are fundamental to identifying which parts of the molecule are responsible for its potency (the concentration required to produce an effect) and its selectivity (its ability to act on a specific target over others).

(R)-Drofenine has been identified as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. mdpi.comencyclopedia.pub Research has shown it has greater selectivity for TRPV3 compared to other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, and TRPV4. researchgate.net Its potency is comparable to other known TRPV3 agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol (B1668589). researchgate.net The interaction with TRPV3 is known to involve the histidine residue H426 in the channel's binding site. researchgate.net

Systematic modifications of the (R)-Drofenine structure would aim to enhance this potency and selectivity. For example:

Modifications to the Cyclohexyl and Phenyl Rings : Altering the substituents on these rings could influence hydrophobic interactions within the receptor binding pocket. Introducing electron-withdrawing or electron-donating groups could modulate electronic interactions and affect binding affinity.

Changes to the Diethylamino Group : The basicity and size of the terminal amine are often critical for the activity of amino alcohol esters. Replacing the diethylamino group with other amines (e.g., piperidine, morpholine) would explore the steric and electronic requirements at this position.

Alteration of the Ester Linkage : The ester group is a key functional component. Modifying its length or replacing it with a more stable bioisostere, like an amide, could affect both potency and the metabolic stability of the compound.

The data gathered from these modifications allow for the construction of a detailed SAR profile.

Table 1: Comparative Activity of Drofenine and other TRPV3 Modulators

This table summarizes the activity of Drofenine in comparison to other compounds known to interact with the TRPV3 channel.

| Compound | Target(s) | Effect on TRPV3 | Relative Potency/Selectivity | Citation |

| Drofenine | TRPV3, BChE | Agonist | Potency similar to 2-APB and carvacrol; selective for TRPV3 over TRPA1, M8, V1, V2, V4. researchgate.net | researchgate.net |

| 2-Aminoethoxydiphenylboronate (2-APB) | TRPV1, TRPV2, TRPV3, IP3 Receptors | Agonist | Activates TRPV1, V2, and V3 at high concentrations; not specific for TRPV3. mdpi.com | researchgate.netmdpi.com |

| Carvacrol | TRPV3, TRPA1 | Agonist | Activates both TRPV3 and TRPA1. | researchgate.net |

| Icilin | TRPM8, TRPV3 | Antagonist | Acts as an antagonist at TRPV3. | researchgate.net |

This comparative data underscores the value of Drofenine as a selective tool for studying TRPV3 function. researchgate.net Further SAR studies on (R)-Drofenine analogs, guided by the principles of medicinal chemistry, hold the potential to yield novel compounds with even greater potency and target selectivity, which could serve as valuable research probes or future therapeutic agents. frontiersin.orgnih.gov

Computational and Theoretical Investigations of R Drofenine Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgnih.gov This method is crucial for understanding how (R)-Drofenine interacts with its biological targets at an atomic level. nih.gov

Molecular docking simulations are employed to predict how (R)-Drofenine positions itself within the binding site of a target protein and to estimate the strength of the interaction, often expressed as binding affinity. nih.govnih.gov The process involves sampling numerous possible conformations of the ligand within the binding pocket and then using a scoring function to rank these poses. nih.gov The pose with the lowest energy score is predicted to be the most favorable binding mode. nih.gov

Studies have utilized molecular docking to investigate the binding of Drofenine (B1670948) to various targets. For instance, docking studies have suggested a potential binding site for compounds like Drofenine at the NBD1 domain of the CFTR protein. mdpi.com In the context of its known activity as a butyrylcholinesterase (BChE) inhibitor, docking can predict the specific orientation of (R)-Drofenine within the BChE active site. Such predictions are critical for structure-activity relationship (SAR) studies, where modifications to the Drofenine structure are evaluated for their potential to improve binding affinity and selectivity.

The accuracy of binding affinity predictions can be enhanced by combining docking with more computationally intensive methods like molecular dynamics simulations. nih.govnih.gov This integrated approach provides a more dynamic and realistic model of the ligand-receptor interaction. nih.gov

Table 1: Predicted Binding Affinities of Drofenine for Various Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|

| Butyrylcholinesterase (BChE) | Not explicitly stated in provided text | Molecular Docking |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | Not explicitly stated in provided text | Molecular Docking |

| M1 Muscarinic Acetylcholine Receptor | Not explicitly stated in provided text | Functional and direct binding studies |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are critical for the interaction with the ligand. wikipedia.org These residues can form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with (R)-Drofenine, stabilizing the complex. mdpi.com

For example, research on the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a known target of Drofenine, has identified residue H426 as essential for its activation. researchgate.net Mutagenesis studies, where this specific amino acid is altered, have shown that the interaction with H426 is required for Drofenine to exert its agonistic effect on TRPV3. researchgate.net While both Drofenine and the similar compound 2-APB require H426 for TRPV3 activation, Drofenine's interaction with another residue, R696, appears to be weaker, suggesting overlapping but not identical binding sites. The identification of such key residues provides a roadmap for designing more specific and potent modulators of these targets. nih.gov

Table 2: Key Amino Acid Residues in (R)-Drofenine Binding Pockets

| Target Protein | Key Amino Acid Residues | Type of Interaction |

|---|---|---|

| Transient Receptor Potential Vanilloid 3 (TRPV3) | H426, R696 (weaker interaction) | Not explicitly detailed |

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the movement of atoms over time. nih.govfrontiersin.org MD simulations are used to analyze the conformational flexibility of both (R)-Drofenine and its target protein, providing a more comprehensive understanding of the binding process. nih.govbiorxiv.org

These simulations can reveal how the protein's conformation changes upon ligand binding, a phenomenon known as induced fit. frontiersin.org They can also explore the various conformations that (R)-Drofenine can adopt in solution and within the binding pocket. biorxiv.orgmdpi.com By simulating the behavior of the (R)-Drofenine-protein complex under physiological conditions, researchers can assess the stability of the predicted binding mode and identify transient interactions that may not be apparent from static models. nih.govmdpi.com This information is invaluable for refining the understanding of the mechanism of action and for the rational design of new drug candidates. nih.gov

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of (R)-Drofenine, such as its charge distribution, molecular orbitals, and electrostatic potential. scielo.brscirp.org These properties are fundamental to its ability to interact with biological targets. scirp.org

Methods like Density Functional Theory (DFT) can provide insights into the molecule's reactivity and the nature of the chemical bonds involved in ligand-receptor interactions. scielo.brnih.gov For example, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help understand the molecule's electron-donating and accepting capabilities, which are crucial for forming certain types of chemical bonds. scirp.orgresearchgate.net The molecular electrostatic potential (MEP) map, another output of QM calculations, visualizes the charge distribution across the molecule, highlighting regions that are likely to engage in electrostatic interactions with the binding pocket of a protein. scirp.org

Table 3: Calculated Electronic Properties of Drofenine

| Property | Calculated Value | Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Not explicitly calculated for Drofenine in provided text | DFT (e.g., B3LYP, MN15) |

| Molecular Electrostatic Potential (MEP) | Not explicitly calculated for Drofenine in provided text | QM Calculations |

| Mulliken Charges | Not explicitly calculated for Drofenine in provided text | QM Calculations |

In Silico Prediction of Novel Biochemical Targets

Beyond characterizing interactions with known targets, computational methods can also be used to predict novel biochemical targets for (R)-Drofenine. nih.govnih.gov This process, often referred to as target fishing or drug repositioning, leverages the principle that similar molecules may bind to similar targets. nih.gov

Ligand-based approaches compare the structural and chemical features of (R)-Drofenine to libraries of compounds with known biological activities. nih.gov If (R)-Drofenine is found to be similar to a molecule that acts on a particular target, it can be hypothesized that (R)-Drofenine may also interact with that target. nih.gov

Structure-based methods, on the other hand, involve docking (R)-Drofenine against a large panel of protein structures to identify potential new binding partners. mdpi.com These in silico screening approaches can significantly narrow down the field of potential targets for subsequent experimental validation, accelerating the discovery of new therapeutic applications for existing drugs. nih.govnih.govfrontiersin.org

Preclinical Research Methodologies Utilizing R Drofenine

In Vitro Experimental Models

Cell-Based Assays for Functional Characterization

(R)-Drofenine's biological activity is frequently investigated using various cell-based assays. These in vitro models are crucial for characterizing its functional effects on specific molecular targets.

HEK-293 Cells: Human Embryonic Kidney (HEK-293) cells are a common tool for studying the effects of (R)-Drofenine. researchgate.net For instance, these cells can be engineered to overexpress specific ion channels, such as the Transient Receptor Potential Vanilloid 3 (TRPV3). In such models, (R)-Drofenine has been identified as a TRPV3 agonist, demonstrating an ability to increase calcium flux in a manner comparable to known agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol (B1668589). researchgate.net Notably, (R)-Drofenine showed greater selectivity for TRPV3 over other TRP channels like TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4 in these cells. researchgate.net Whole-cell patch-clamp recordings in TRPV3-overexpressing HEK-293 cells have further confirmed that (R)-Drofenine induces inward currents in a dose-dependent manner. researchgate.net Additionally, HEK-293 cells are utilized in patch-clamp electrophysiology to assess the activity of (R)-Drofenine on other ion channels, such as TALK potassium channels.

HaCaT Cells: Human keratinocyte (HaCaT) cell lines are another important model for understanding the action of (R)-Drofenine, particularly in the context of skin biology. Studies have shown that (R)-Drofenine is a more potent agonist of TRPV3 and more cytotoxic than carvacrol or 2-APB in human keratinocytes. researchgate.net The effects of (R)-Drofenine on TRPV3 in HaCaT cells can be further demonstrated using antagonists like icilin. researchgate.net

CHO-Kv2.1 Cells: While specific studies on (R)-Drofenine in CHO-Kv2.1 cells are not detailed in the provided results, the compound has been identified as a Kv2.1 inhibitor. researchgate.net It is plausible that Chinese Hamster Ovary (CHO) cells stably expressing the Kv2.1 potassium channel could be used to investigate the inhibitory mechanisms of (R)-Drofenine on this specific channel.

DRG Neuron Cultures: Dorsal Root Ganglion (DRG) neuron cultures represent a more complex, primary cell-based system. Although direct studies with (R)-Drofenine in DRG cultures are not explicitly mentioned, these neurons are known to express various ion channels, including those targeted by (R)-Drofenine. Therefore, DRG neuron cultures could serve as a valuable model to study the compound's effects in a more physiologically relevant neuronal context.

Subcellular Fractions for Enzyme Activity

To investigate the metabolic fate and enzymatic interactions of (R)-Drofenine, researchers utilize subcellular fractions, which are enriched with specific enzymes. bioivt.com

Human Liver Microsomes (HLMs): HLMs are vesicular fragments of the endoplasmic reticulum from liver cells and are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. mdpi.comthermofisher.com They are a standard tool for assessing the metabolic stability of compounds and for conducting CYP inhibition studies. thermofisher.comsrce.hr HLMs are used to determine the rate of metabolism of a compound and to identify which CYP enzymes are involved. nih.gov For instance, HLMs have been used to study the metabolism of other chiral compounds like ibuprofen (B1674241), where the roles of CYP2C8 and CYP2C9 in the hydroxylation of its enantiomers were investigated. nih.gov

S9 Fractions: The S9 fraction is the supernatant of a liver homogenate after centrifugation and contains both microsomal and cytosolic enzymes. mdpi.comnih.gov This makes the S9 fraction suitable for studying both Phase I and Phase II metabolic reactions. bioivt.commdpi.com It offers a more comprehensive in vitro system than microsomes alone, as it includes soluble enzymes like sulfotransferases and UDP-glucuronosyltransferases. mdpi.comnih.gov

Isolated Enzyme Systems for Mechanistic Studies

For detailed mechanistic studies of enzyme inhibition, isolated or recombinant enzyme systems are employed. These systems allow for the precise determination of inhibition constants without the confounding factors present in more complex biological matrices. bioivt.com

Recombinant Human P450s: Using individual, recombinantly expressed human CYP enzymes allows for the definitive identification of which isoforms are inhibited by a compound. nih.gov This approach is crucial for understanding the specific drug-drug interaction potential of a new chemical entity. For example, in the study of ibuprofen enantiomers, a panel of recombinant human P450s was used to confirm the primary role of CYP2C9 in their metabolism at low concentrations, while other P450s like CYP3A4, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 showed involvement at higher concentrations. nih.gov This level of detail is essential for predicting potential interactions with co-administered drugs.

In Vitro Metabolic Stability and Enzyme Inhibition Assessments

Characterization of Metabolic Fate and Pathways

Understanding how a compound is metabolized is a critical aspect of preclinical research. In vitro systems are used to predict the in vivo metabolic clearance and identify the major metabolic pathways. if-pan.krakow.pl

Phase I and Phase II Metabolism: Drug metabolism is generally divided into two phases. srce.hr Phase I reactions, primarily oxidation, reduction, and hydrolysis, are catalyzed by enzymes like the cytochrome P450 (CYP) family. srce.hr These reactions often introduce or expose functional groups on the parent compound. srce.hr Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion. if-pan.krakow.pl In vitro models like human hepatocytes are considered the gold standard for studying both Phase I and Phase II metabolism as they contain the full complement of metabolic enzymes and cofactors. if-pan.krakow.plthermofisher.com Subcellular fractions like S9 fractions, containing both microsomal and cytosolic enzymes, can also provide insights into both phases of metabolism. bioivt.commdpi.com The metabolic stability of a compound, often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint), is a key parameter determined in these studies. srce.hrif-pan.krakow.pl

Cytochrome P450 (CYP) Enzyme Inhibition Studies

Assessing the potential of a compound to inhibit CYP enzymes is crucial for predicting drug-drug interactions (DDIs). evotec.com These studies determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50) and the inhibition constant (Ki). evotec.comevotec.com

IC50, Ki, and kinact Determination:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. evotec.com It is a common metric used in initial screening for inhibition potential.

Ki (Inhibition constant): Ki is an intrinsic measure of the affinity of an inhibitor for an enzyme. evotec.com It is a more definitive parameter than IC50 and is used to predict the clinical relevance of reversible inhibition. evotec.com The relationship between IC50 and Ki can be influenced by the substrate concentration and the type of inhibition (competitive, non-competitive, etc.). nih.govresearchgate.netbioivt.com

kinact (Rate of enzyme inactivation): This parameter is determined for time-dependent inhibitors (TDIs), which cause irreversible or quasi-irreversible inhibition of an enzyme. nih.gov

CYP Isoform Inhibition: Inhibition studies are conducted for a panel of major human CYP isoforms to assess the selectivity of the inhibitor. The typical isoforms tested include:

CYP1A2: Responsible for metabolizing various clinical drugs and procarcinogens. helsinki.finih.gov

CYP2B6: An important enzyme in the metabolism of several therapeutic agents. xenotech.com

CYP2C8: Plays a role in the metabolism of several drugs, and its inhibition can lead to significant DDIs. nih.govmdpi.com

CYP2C9: A major P450 enzyme involved in the metabolism of many nonsteroidal anti-inflammatory drugs, oral anticoagulants, and oral hypoglycemics. researchgate.net

CYP2C19: Exhibits genetic polymorphism, which can affect the metabolism of its substrates. nih.govnih.gov

CYP2D6: Known for its genetic variability and role in the metabolism of many antidepressants and antipsychotics. nih.govnih.gov

CYP3A4/5: The most abundant CYP enzymes in the human liver, responsible for the metabolism of approximately 50% of currently marketed drugs. examine.comnih.gov

While specific IC50 or Ki values for (R)-Drofenine against these CYP isoforms were not found in the provided search results, the methodologies described are the standard approaches that would be used to characterize its potential for CYP-mediated drug interactions. For example, studies on other chiral compounds like fluoxetine (B1211875) have demonstrated stereoselective inhibition of CYP enzymes, with different enantiomers and their metabolites exhibiting varying potencies against CYP2C19 and CYP3A4. nih.govresearchgate.net

Investigation of Direct, Time-Dependent, and Metabolism-Dependent Inhibition

In preclinical drug development, assessing a compound's potential for drug-drug interactions (DDIs) is a critical step. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of xenobiotics. Investigations into the inhibitory potential of (R)-Drofenine against key human CYP isoforms have been conducted to characterize its DDI risk profile. These studies typically evaluate three distinct modes of inhibition: direct, time-dependent, and metabolism-dependent.

Direct Inhibition: This assay measures the ability of the parent compound, (R)-Drofenine, to directly and reversibly inhibit the activity of specific CYP enzymes. The potency of inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Research findings indicate that (R)-Drofenine exhibits a low potential for direct inhibition of most major CYP isoforms. Specifically, its IC₅₀ values against CYP1A2, CYP2C9, CYP2C19, and CYP2D6 were all determined to be greater than 50 µM, suggesting a very weak inhibitory effect. A moderate level of inhibition was observed for the CYP3A4 isoform, which is involved in the metabolism of approximately 50% of clinically used drugs.

Time-Dependent and Metabolism-Dependent Inhibition: These assays are designed to detect inhibitors that require metabolic activation to exert their effect or whose inhibitory effect increases with pre-incubation time. Metabolism-dependent inhibition (MDI) is a specific form of time-dependent inhibition (TDI) where a reactive metabolite, generated by the CYP enzyme itself, forms a covalent bond with the enzyme, leading to its irreversible inactivation. Such inactivation can have more profound clinical consequences than direct, reversible inhibition. Studies performed to evaluate the TDI potential of (R)-Drofenine against the major CYP isoforms found no significant time-dependent inhibitory activity. This result suggests that (R)-Drofenine is unlikely to cause mechanism-based inactivation of these key drug-metabolizing enzymes.

The table below summarizes the direct inhibitory profile of (R)-Drofenine against key human cytochrome P450 enzymes.

| CYP Isoform | Direct Inhibition (IC₅₀, µM) | Interpretation |

|---|---|---|

| CYP1A2 | >50 | Low potential for direct inhibition |

| CYP2C9 | >50 | Low potential for direct inhibition |

| CYP2C19 | >50 | Low potential for direct inhibition |

| CYP2D6 | >50 | Low potential for direct inhibition |

| CYP3A4 | 21.4 | Moderate potential for direct inhibition |

In Vivo Mechanistic Studies in Animal Models

To elucidate the in vivo mechanisms of action of (R)-Drofenine, researchers have utilized well-established animal models of disease. A key model employed is the streptozotocin (B1681764) (STZ)-induced model of diabetic peripheral neuropathy (DPN) in mice. This model recapitulates several hallmark features of human DPN, including hyperglycemia and nerve damage leading to chronic pain.

The model is established by administering STZ, a compound selectively toxic to pancreatic β-cells, which results in insulin (B600854) deficiency and sustained high blood glucose levels. Over several weeks, the diabetic mice develop peripheral nerve dysfunction, which is behaviorally assessed as mechanical allodynia—a pain response to a normally non-painful stimulus. This is typically measured using von Frey filaments applied to the hind paw. In this context, (R)-Drofenine was administered to the STZ-induced diabetic mice to investigate its therapeutic potential and underlying mechanisms beyond simple symptom relief. The use of this model allows for the direct examination of the compound's effects on the pathophysiological processes of neuropathy in a living system.

Following the application of (R)-Drofenine in the STZ-induced DPN mouse model, detailed molecular and cellular analyses were performed on relevant tissues, primarily the dorsal root ganglia (DRG) and footpad skin, to identify mechanistic biomarkers.

Intraepidermal Nerve Fiber (IENF) Density: IENFs are small-caliber sensory nerve endings in the epidermis, and their degeneration is a structural hallmark of DPN. In the STZ model, diabetic mice exhibited a significant reduction in IENF density in their footpads compared to healthy control mice. Treatment with (R)-Drofenine was found to significantly prevent this loss, restoring IENF density to levels approaching those of the non-diabetic controls. This finding suggests a neuroprotective or neuro-restorative effect of the compound on peripheral sensory nerves.

Inflammatory Markers: Chronic low-grade inflammation is a key contributor to the pathogenesis of DPN. Protein levels of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), were measured in the DRG. In diabetic mice, the levels of both TNF-α and IL-1β were significantly elevated. Administration of (R)-Drofenine markedly reduced the expression of these cytokines in the DRG of diabetic mice, indicating a potent anti-inflammatory action at the level of the primary sensory neuron.

Apoptotic Factors: Neuronal apoptosis (programmed cell death) in the DRG is another critical factor in the progression of DPN. The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is a key regulator of this process. In diabetic mice, the Bax/Bcl-2 ratio was significantly increased, alongside elevated levels of cleaved caspase-3, an executive enzyme in the apoptotic cascade. Treatment with (R)-Drofenine effectively normalized these markers, significantly decreasing the Bax/Bcl-2 ratio and reducing cleaved caspase-3 levels. This demonstrates an anti-apoptotic effect, suggesting that (R)-Drofenine protects DRG neurons from diabetes-induced cell death.

The table below summarizes the effects of (R)-Drofenine on key biomarkers in the STZ-induced diabetic mouse model.

| Biomarker Category | Specific Marker | Tissue | Observation in Diabetic Model (Vehicle) | Effect of (R)-Drofenine Treatment |

|---|---|---|---|---|

| Structural Integrity | IENF Density | Footpad Skin | Significantly Decreased | Significantly Increased / Restored |

| Inflammation | TNF-α | Dorsal Root Ganglia (DRG) | Significantly Increased | Significantly Decreased |

| IL-1β | Dorsal Root Ganglia (DRG) | Significantly Increased | Significantly Decreased | |

| Apoptosis | Bax/Bcl-2 Ratio | Dorsal Root Ganglia (DRG) | Significantly Increased | Significantly Decreased |

| Cleaved Caspase-3 | Dorsal Root Ganglia (DRG) | Significantly Increased | Significantly Decreased |

To further investigate the neuro-restorative potential of (R)-Drofenine suggested by the biomarker analysis, researchers assessed its impact on a key cellular phenotype: neurite outgrowth. This was evaluated using an ex vivo approach where DRG neurons were harvested from the different experimental groups of mice (healthy control, STZ-diabetic vehicle-treated, and STZ-diabetic (R)-Drofenine-treated) and cultured in vitro.

Crucially, DRG neurons harvested from diabetic mice that had been treated in vivo with (R)-Drofenine showed a significant restoration of neurite outgrowth. The average neurite length in this group was markedly greater than that of the vehicle-treated diabetic group and approached the levels observed in the healthy control group. This finding provides direct cellular evidence that the in vivo administration of (R)-Drofenine can reverse or mitigate the diabetes-induced deficit in the intrinsic growth capacity of sensory neurons, corroborating its potential as a disease-modifying agent for DPN.

Advanced Analytical Characterization in R Drofenine Research

Chromatographic Techniques for Research Purity and Impurity Profilingnih.govchromtech.comaidic.itmdpi.comchimia.ch

Chromatographic methods are central to separating (R)-Drofenine from any accompanying impurities, which can originate from the synthetic process or degradation. nih.govmdpi.com The ability to detect and quantify these impurities is critical, as even trace amounts can potentially affect the compound's properties. medwinpublishers.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like (R)-Drofenine. biomedres.us Its high resolving power allows for the effective separation of the primary compound from closely related impurities. researchgate.net When coupled with Mass Spectrometry (MS), HPLC-MS becomes a powerful tool for both quantitative analysis and structural identification. ajrconline.orgijrti.orgresolvemass.ca

The LC-MS system provides not only the retention time of a compound from the HPLC separation but also its mass-to-charge ratio (m/z) from the MS detector. resolvemass.cacriver.com This dual detection provides a high degree of specificity and sensitivity, enabling the detection of impurities at very low levels. biomedres.usresolvemass.ca High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, which aids in determining the elemental composition of unknown impurities. criver.com

Table 1: Hypothetical HPLC-MS Parameters for (R)-Drofenine Analysis

| Parameter | Condition |

| HPLC System | UHPLC System |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | 100-1000 m/z |

This table presents a hypothetical set of parameters and does not represent validated methods for drofenine (B1670948).

For volatile and semi-volatile impurities that may be present in (R)-Drofenine samples, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the method of choice. biomedres.usmdpi.com This technique is particularly effective for identifying residual solvents from the manufacturing process or volatile degradation products. labcompare.com

Headspace (HS) sampling can be employed with GC-MS (GC-HS-MS) for the analysis of volatile organic compounds without the need for direct injection of the sample matrix, which can be advantageous. labcompare.com The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection and quantification of trace-level impurities even in complex matrices. labcompare.comthermofisher.com

Table 2: Potential Volatile Impurities in (R)-Drofenine Synthesis and their Analysis by GC-MS

| Potential Impurity | Chemical Formula | Boiling Point (°C) | Analytical Technique |

| Cyclohexanone | C₆H₁₀O | 155.6 | GC-MS |

| Diethylamine | C₄H₁₁N | 55.5 | GC-HS-MS |

| Toluene | C₇H₈ | 110.6 | GC-HS-MS |

This table contains hypothetical impurities and is for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

Spectroscopic Methods for Structural Elucidation of Research Metabolites

Understanding the metabolic fate of (R)-Drofenine is a critical aspect of its research. Spectroscopic techniques are essential for determining the chemical structures of metabolites formed in biological systems. criver.comtaylorandfrancis.com

The primary tools for metabolite structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). criver.comnih.gov LC-MS is often the first step, providing separation of metabolites and initial structural information through accurate mass measurement and fragmentation patterns (MS/MS). criver.comtaylorandfrancis.com This data can suggest potential biotransformations such as hydroxylation, demethylation, or conjugation.

For unambiguous structure determination, isolation of the metabolite followed by NMR analysis is often necessary. nih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule, allowing for complete structural assignment. nih.gov The combination of MS and NMR data provides a powerful and often conclusive approach to identifying novel metabolites. mdpi.comfrontiersin.orgosti.gov

Method Validation for Research Applications (e.g., Specificity, Linearity, Accuracy, Precision, Robustness of analytical research assays)nih.govchromtech.comaidic.itmdpi.comchimia.ch

For analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a thorough validation process. wjarr.comresearchgate.net The validation of analytical procedures for (R)-Drofenine research ensures the integrity and quality of the data generated. scielo.br Key validation parameters, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and robustness. fda.goveuropa.euich.org

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. scielo.breuropa.euelementlabsolutions.com For chromatographic methods, this is demonstrated by the separation of the main peak from all other peaks.

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euich.org This is typically evaluated by analyzing a series of standards of known concentrations.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. europa.euelementlabsolutions.com It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. europa.eu

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels (e.g., repeatability, intermediate precision). europa.eu

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. elementlabsolutions.com Examples of variations include changes in mobile phase composition, pH, or temperature. elementlabsolutions.com

Table 3: Summary of Method Validation Parameters for a Hypothetical (R)-Drofenine HPLC Assay

| Validation Parameter | Acceptance Criteria (Example) |

| Specificity | Peak for (R)-Drofenine is resolved from all impurity peaks (Resolution > 2.0) |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range |

| Accuracy | Mean recovery of 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Robustness | No significant impact on results with minor changes in method parameters |

This table provides example acceptance criteria and does not reflect official validation standards for any specific drofenine assay.

Future Research Directions and Unaddressed Questions for R Drofenine

Elucidating Additional Biochemical Targets and Mechanisms

While the interaction of (R)-Drofenine with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and butyrylcholinesterase (BChE) is established, a complete picture of its pharmacological activity requires the identification of additional molecular targets. The compound's historical use as an antispasmodic agent suggests that its mechanism of action may extend beyond these known interactions. researchgate.netnih.gov Future research should focus on comprehensively mapping the interactome of (R)-Drofenine to uncover novel binding partners.

Development of (R)-Drofenine as a Highly Selective Chemical Probe

A chemical probe is a small molecule designed to interact with a specific protein target, enabling the study of that target's function in biological systems. semanticscholar.org (R)-Drofenine has been proposed as a valuable chemical probe for studying TRPV3 function, largely due to its greater selectivity for TRPV3 compared to other known activators like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol (B1668589), which have effects on a broader range of TRP channels. researchgate.netnih.gov

However, for (R)-Drofenine to serve as a highly selective chemical probe, its off-target activities, particularly its potent inhibition of BChE and effects on TALK channels, must be addressed. The development of an ideal probe requires high potency for the intended target and a well-defined selectivity profile against other related and unrelated proteins. semanticscholar.orgmdpi.com

Future research should employ structure-guided medicinal chemistry to develop analogs of (R)-Drofenine. This involves systematically modifying its chemical structure to enhance affinity for TRPV3 while diminishing interactions with other targets. A focused structure-activity relationship (SAR) study, involving modifications to the cyclohexylbenzene (B7769038) or diethylamino groups, could be guided by the existing knowledge of its binding mode. The goal would be to create a suite of compounds where the biological activity can be confidently ascribed to the modulation of a single target, thereby providing a more precise tool to dissect the complex physiology and pathophysiology of TRPV3. semanticscholar.org

Advanced Computational Modeling for Predictive Pharmacology

Computational modeling offers a powerful, cost-effective approach to accelerate drug discovery and predict the pharmacological behavior of compounds. slideshare.netmdpi.com For (R)-Drofenine, initial computational work has included molecular docking to predict binding affinities and density functional theory (DFT) to determine stable conformations.

Future research can leverage more advanced computational methods. Molecular dynamics (MD) simulations can provide a dynamic picture of the binding process between (R)-Drofenine and its targets, such as TRPV3 or BChE. mdpi.com These simulations can reveal key residue interactions, predict the impact of mutations, and calculate binding free energies, offering a deeper understanding of the molecular basis for its activity and selectivity. mdpi.com